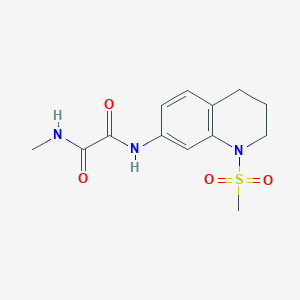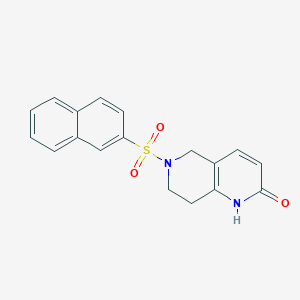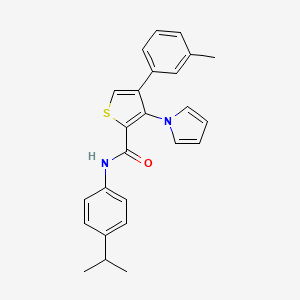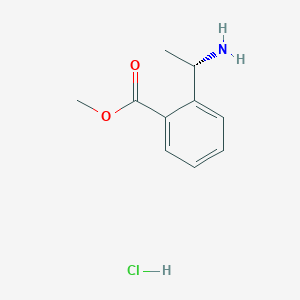![molecular formula C17H15N7O2 B2724044 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034417-14-4](/img/structure/B2724044.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H15N7O2 and its molecular weight is 349.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into derivatives of the mentioned compound has shown promising antimicrobial properties. For example, studies have synthesized new pyrazoline and pyrazole derivatives showing significant antibacterial and antifungal activities against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These activities suggest potential applications in developing new antimicrobial agents (S. Y. Hassan, 2013) S.Y.Hassan,2013.
Anticancer Activity
The compound's derivatives have been evaluated for their anticancer activities. Novel pyrazolo[3,4-d]pyrimidine derivatives, for example, have been synthesized and screened for their potential as antimicrobial agents, which indirectly highlights their chemical versatility and potential utility in anticancer research (B. S. Holla et al., 2006) B.S.Hollaetal.,2006.
Anticonvulsant Activity
Some derivatives have been explored for their anticonvulsant effects. For instance, 1-formamide-triazolo[4,3-a]quinoline derivatives were synthesized and demonstrated to have anticonvulsant effects in models of epilepsy, suggesting potential applications in the development of new epilepsy treatments (Cheng‐Xi Wei et al., 2010) Cheng‐XiWeietal.,2010.
Novel Synthetic Pathways
Research has also focused on the synthesis of novel heterocyclic compounds starting from related chemical structures. These studies not only expand the chemical repertoire of these compounds but also open up new avenues for the development of various pharmacologically active agents (T. Ramalingam et al., 1990) T.Ramalingametal.,1990.
Pharmacokinetic Profiling
Some studies have aimed at understanding the pharmacokinetic properties of these compounds, which is crucial for their development as drugs. For instance, phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues have been evaluated for their antimicrobial activities and pharmacokinetic profiles, demonstrating the importance of such studies in drug development (A. Omar et al., 2020) A.Omaretal.,2020.
Mechanism of Action
Target of action
The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets of this compound would depend on its exact structure and functional groups.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-16-8-7-14-21-22-15(24(14)23-16)10-19-17(25)13-9-18-11-5-3-4-6-12(11)20-13/h3-9H,2,10H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPOERSAFBIZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)
![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)
![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)
![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)


![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)


